

pH-Dependent NMDA Receptor Inhibition by NP10679: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **NP10679**, a selective, pH-dependent inhibitor of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The unique mechanism of action of **NP10679**, characterized by increased potency in acidic environments, presents a promising therapeutic strategy for neurological conditions associated with tissue acidosis, such as stroke and subarachnoid hemorrhage.

Core Compound Profile: NP10679

NP10679 is a negative allosteric modulator of NMDA receptors with high selectivity for those containing the GluN2B subunit.[1][2] A key feature of this compound is its enhanced inhibitory activity at lower pH levels, a condition characteristic of ischemic brain tissue.[1][2] This pH-dependent inhibition allows for targeted action in pathological areas while minimizing effects on NMDA receptors in healthy tissue, thereby potentially reducing on-target adverse effects.[1][2] **NP10679** also possesses favorable pharmacokinetic properties, including high oral bioavailability and good brain penetration.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for **NP10679**, including its pH-dependent potency, selectivity, and off-target activity.

Table 1: pH-Dependent Inhibition of GluN2B-containing NMDA Receptors by NP10679



рН	IC50 (nM)	Fold Increase in Potency (pH 7.6 vs. 6.9)
7.6	142	~6.2
6.9	23	
Data sourced from		_
MedchemExpress.com and J		
Pharmacol Exp Ther (2021).[3]		
[4]		

Table 2: Subunit Selectivity of NP10679 at NMDA Receptors

NMDA Receptor Subunit	% Inhibition at 3 μM NP10679
GluN2A	Not considerable
GluN2C	Not considerable
GluN2D	Not considerable
Data sourced from J Pharmacol Exp Ther (2021).[4] NeurOp, Inc. states that NP10679 is over 100-fold more potent at GluN2B-containing NMDA receptors than other subtypes.[5]	

Table 3: Off-Target Activity of NP10679



Target	IC50 (μM)	Ki (μM)
5-HT1D	-	2.29
5-HT2A	1.71	0.638
5-HT2B	-	1.92
α1A Adrenergic Receptor	0.154	0.603
α1B Adrenergic Receptor	-	1.92
α1D Adrenergic Receptor	-	0.495
α2C Adrenergic Receptor	-	3.09
H1-Histamine Receptor	0.073	0.040
Serotonin Transporter (SERT)	-	0.135
hERG Channel	0.620	-
Data sourced from MedchemExpress.com.[3]		

Table 4: Pharmacokinetic Properties of NP10679

Parameter	Value	Species
Oral Bioavailability (F%)	76%	Mouse
Brain to Plasma Ratio	1.3 - 2.6	Mouse
Half-life (t1/2)	~20 hours	Human
Plasma Protein Binding	97.4% - 99.0%	Various
Data sourced from Clin Pharmacol Drug Dev (2023).[6]		

Key Experimental Protocols



Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes

This protocol outlines the key steps for characterizing the pH-dependent inhibition of NMDA receptors by **NP10679** using the TEVC technique.

- 1. Oocyte Preparation and cRNA Injection:
- Stage V-VI oocytes are harvested from female Xenopus laevis frogs.
- Oocytes are defolliculated, typically using collagenase treatment.
- cRNAs encoding the human GluN1 and GluN2B subunits are co-injected into the oocytes.
- Injected oocytes are incubated for 2-4 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.[7]
- 2. Electrophysiological Recording:
- An oocyte expressing the recombinant NMDA receptors is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).[7]
- The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.[8][9]
- The membrane potential is clamped at a holding potential of -40 mV to -70 mV.[10]
- 3. Data Acquisition:
- NMDA receptor currents are evoked by the application of glutamate (e.g., 100 μ M) and glycine (e.g., 30 μ M).
- A stable baseline current is established before the application of NP10679.
- **NP10679** is applied at various concentrations to determine the concentration-response relationship for inhibition.



- To assess pH-dependency, the pH of the perfusion solution is adjusted to 7.6 and 6.9, and the inhibitory effect of NP10679 is measured at each pH.[4]
- The IC50 values are calculated from the concentration-response curves at each pH.

Visualizing the Mechanism and Pathways Experimental Workflow: Two-Electrode Voltage Clamp

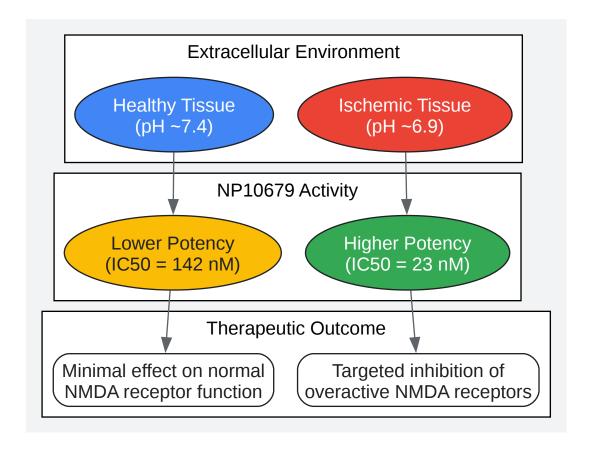


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Caption: Workflow for TEVC analysis of NP10679.

Logical Relationship: pH-Dependent Inhibition of NP10679





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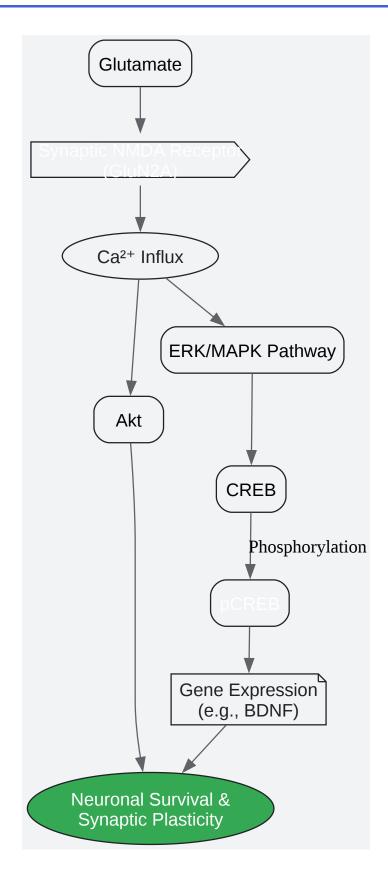
Caption: pH-dependent potency of NP10679.

Signaling Pathways: NMDA Receptor-Mediated Pro-Survival and Excitotoxicity

Pro-Survival Signaling Pathway

Under normal physiological conditions, synaptic NMDA receptor activation, particularly those containing the GluN2A subunit, is linked to pro-survival signaling cascades. This involves the activation of kinases such as Akt and the ERK/MAPK pathway, leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[11] [12] Activated CREB promotes the expression of genes involved in neuronal survival, synaptic plasticity, and memory formation.[13][14][15]





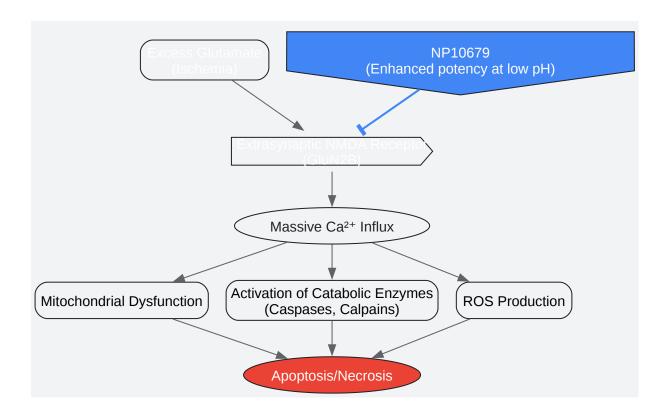
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Caption: NMDA receptor pro-survival signaling.



Excitotoxicity Signaling Pathway and the Role of NP10679

In pathological conditions such as stroke, excessive glutamate release leads to the overactivation of NMDA receptors, particularly extrasynaptic GluN2B-containing receptors.[12] This results in a massive influx of Ca²⁺, triggering a cascade of detrimental events including the activation of catabolic enzymes, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal apoptosis or necrosis.[1][16] **NP10679**, with its enhanced potency in the acidic environment of ischemic tissue, selectively inhibits these overactive GluN2B-containing NMDA receptors, thereby mitigating the downstream excitotoxic cascade.[1][12]



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Caption: **NP10679** inhibits excitotoxicity.



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